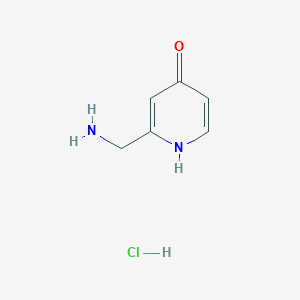
2,4,6-Pyrimidinetriamine, 5-iodo-
Overview
Description
2,4,6-Pyrimidinetriamine, 5-iodo- is a chemical compound with the molecular formula C4H6IN5. Its molecular weight is 251.03 g/mol. It is a derivative of pyrimidine, a heterocyclic aromatic compound that occurs widely in nature .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2,4,6-Pyrimidinetriamine, 5-iodo-, often involves cross-coupling reactions . A recent study describes the development of a rapid flow-based cross-coupling synthesis protocol for a variety of C5-pyrimidine substituted nucleosides . This protocol allows for facile access to multiple nucleoside analogues in very good yields in a few minutes compared to conventional batch chemistry .Molecular Structure Analysis
The molecular structure of 2,4,6-Pyrimidinetriamine, 5-iodo- is based on the pyrimidine core, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The 5-iodo- substitution indicates the presence of an iodine atom at the 5th position of the pyrimidine ring.Scientific Research Applications
Iodination and Functionalization
- Iodination of pyrimidines like 4-amino-2,6-dimethyl-pyrimidine results in derivatives like the 2-iodomethyl derivative, leading to a variety of side chain-substituted pyrimidines. This suggests potential in regiospecific functionalization of such compounds (Niclas et al., 1987).
Protonation Studies
- NMR studies revealed that 2,4,6-pyrimidinetriamine can be protonated at the C(5) position in water, indicating an equilibrium between C(5) and N(1) protonated forms. This has implications for understanding the chemical behavior of such pyrimidines in aqueous solutions (Demeter et al., 2003).
Antiviral Applications
- Dichloropyrimidines, a category that includes certain pyrimidine derivatives, have shown effectiveness in inhibiting the growth of various RNA and DNA viruses, indicating potential antiviral applications (Colla et al., 1977).
Radiosensitizer Research
- Studies on 6-iodo-2'-deoxyuridine, a related compound, show its instability in aqueous solutions, which impacts its potential as a radiosensitizer. This highlights the importance of stability in water for the practical application of such compounds (Falkiewicz et al., 2023).
Synthesis of Derivatives
- Pyrimidine nitriles and esters can be metalated using a mixed lithium-cadmium base, leading to derivatives with potential bactericidal and fungicidal activities, as well as cytotoxic activities against certain cancer cell lines (Bentabed-Ababsa et al., 2010).
Biological Significance
- The study of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs shows their significance in both synthetic organic and medicinal chemistry, with applications in medical and pharmaceutical fields (Monier et al., 2019).
Future Directions
properties
IUPAC Name |
5-iodopyrimidine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6IN5/c5-1-2(6)9-4(8)10-3(1)7/h(H6,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFIXROFGVGAED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)N)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6IN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Pyrimidinetriamine, 5-iodo- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B1408569.png)



![Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1408574.png)
